3-{[(Tert-butoxy)carbonyl][2-(dimethylamino)ethyl]amino}propanoic acid
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Overview
Description
3-{[(Tert-butoxy)carbonyl][2-(dimethylamino)ethyl]amino}propanoic acid is a compound with a complex structure that includes a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other amino acid derivatives. The Boc group is widely used to protect amines during chemical reactions, preventing unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(tert-butoxy)carbonyl][2-(dimethylamino)ethyl]amino}propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Intermediate: The protected amino acid is then reacted with 2-(dimethylamino)ethylamine to form the desired intermediate.
Final Product Formation: The intermediate is further reacted under specific conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-{[(Tert-butoxy)carbonyl][2-(dimethylamino)ethyl]amino}propanoic acid undergoes several types of chemical reactions:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Amide Formation: The compound can react with carboxylic acids or their derivatives to form amides.
Common Reagents and Conditions
Boc Removal: Trifluoroacetic acid, hydrochloric acid in methanol.
Amide Formation: Carboxylic acids, coupling reagents like N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide.
Major Products
Deprotected Amines: Resulting from Boc removal.
Scientific Research Applications
3-{[(Tert-butoxy)carbonyl][2-(dimethylamino)ethyl]amino}propanoic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Utilized in the development of pharmaceuticals due to its ability to protect amine groups during synthesis.
Bioconjugation: Employed in the modification of biomolecules for various biological studies.
Mechanism of Action
The mechanism of action of 3-{[(tert-butoxy)carbonyl][2-(dimethylamino)ethyl]amino}propanoic acid primarily involves the protection and deprotection of amine groups. The Boc group protects the amine during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to reveal the free amine .
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butoxycarbonyl)-N-isopropyl-beta-alanine .
- 3-((2-((tert-butoxycarbonyl)amino)ethyl)disulfaneyl)propanoic acid .
Uniqueness
3-{[(Tert-butoxy)carbonyl][2-(dimethylamino)ethyl]amino}propanoic acid is unique due to its specific structure, which includes both a Boc-protected amine and a dimethylaminoethyl group. This combination allows for versatile applications in organic synthesis, particularly in the preparation of complex peptides and other biologically active molecules .
Properties
IUPAC Name |
3-[2-(dimethylamino)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-12(2,3)18-11(17)14(7-6-10(15)16)9-8-13(4)5/h6-9H2,1-5H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTKOXLSGRKBKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)CCN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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